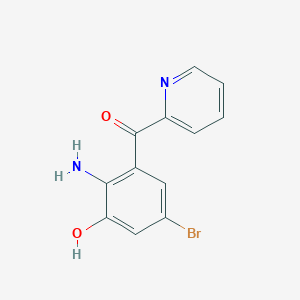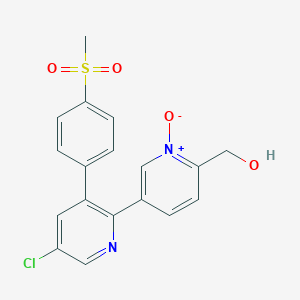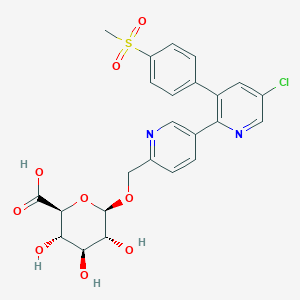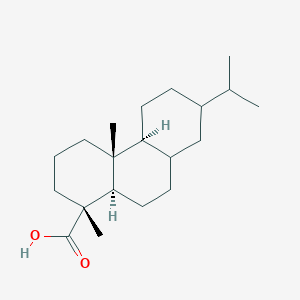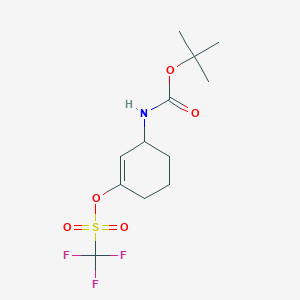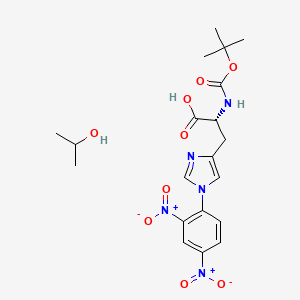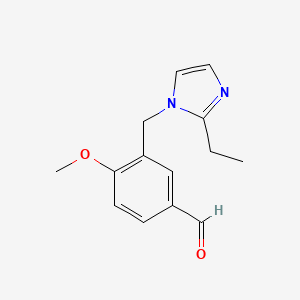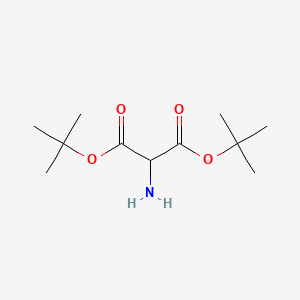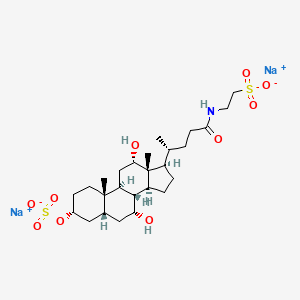
(11E)-Tetradecen-1-ol-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(11E)-Tetradecen-1-ol-d5 is a stable compound that has been used in various scientific research applications. It is a hydrocarbon that has a molecular weight of 256.5 g/mol and is soluble in both organic and inorganic solvents. It is a monounsaturated hydrocarbon with a double bond between carbon atoms 11 and 12. This compound has a variety of uses in the scientific research field, such as in biochemical and physiological studies, lab experiments, and more.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for (11E)-Tetradecen-1-ol-d5 involves the conversion of a starting material into the desired product through a series of chemical reactions.
Starting Materials
1-Bromo-3,3,3-trideuterio-2-methylpropane, Sodium hydride, Tetradecenal
Reaction
Step 1: Deprotonation of 1-Bromo-3,3,3-trideuterio-2-methylpropane with sodium hydride to form the corresponding carbanion., Step 2: Addition of the carbanion to tetradecenal to form (11E)-Tetradecen-1-ol-d5., Step 3: Purification of the product through distillation or chromatography.
Applications De Recherche Scientifique
(11E)-Tetradecen-1-ol-d5 has a wide range of applications in the scientific research field. It has been used in biochemical studies to investigate the structure and function of proteins and enzymes, as well as in physiological studies to examine the effects of hormones on the body. It has also been used in lab experiments to study the properties of organic molecules, as well as to test the efficacy of various drugs and treatments. Additionally, (11E)-Tetradecen-1-ol-d5 has been used in the development of new drugs and treatments, as well as in the production of synthetic materials.
Mécanisme D'action
(11E)-Tetradecen-1-ol-d5 has been found to interact with certain proteins and enzymes in the body, which can affect their structure and function. It has also been found to interact with certain hormones, which can affect the body’s physiological processes. Additionally, (11E)-Tetradecen-1-ol-d5 has been found to interact with certain drugs and treatments, which can affect their efficacy.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (11E)-Tetradecen-1-ol-d5 have not been extensively studied. However, it has been found to interact with certain proteins and enzymes, which can affect their structure and function. Additionally, it has been found to interact with certain hormones, which can affect the body’s physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (11E)-Tetradecen-1-ol-d5 in lab experiments has several advantages. It is a stable compound that is soluble in both organic and inorganic solvents, making it easy to work with. Additionally, it has a wide range of applications, making it a versatile tool for scientific research. However, there are some limitations to using (11E)-Tetradecen-1-ol-d5 in lab experiments. For example, the effects of this compound on proteins and enzymes, as well as its interaction with certain hormones, have not been extensively studied, making it difficult to predict its effects in certain situations.
Orientations Futures
There are several potential future directions for the use of (11E)-Tetradecen-1-ol-d5 in scientific research. For example, further research could be conducted to better understand its biochemical and physiological effects, as well as its interaction with proteins, enzymes, and hormones. Additionally, further research could be conducted to explore its potential applications in the development of new drugs and treatments, as well as in the production of synthetic materials. Finally, further research could be conducted to investigate the potential benefits of using (11E)-Tetradecen-1-ol-d5 in lab experiments.
Propriétés
Numéro CAS |
199013-43-9 |
|---|---|
Nom du produit |
(11E)-Tetradecen-1-ol-d5 |
Formule moléculaire |
C₁₄H₂₃D₅O |
Poids moléculaire |
217.4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



